O-Isopropylhydroxylamine hydrochloride

Vue d'ensemble

Description

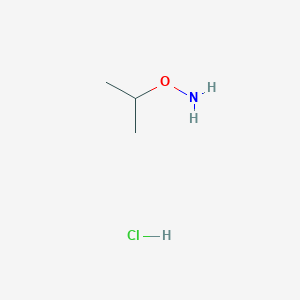

O-Isopropylhydroxylamine hydrochloride is a chemical compound with the molecular formula C3H10ClNO and a molecular weight of 111.57 g/mol . It is a white crystalline solid known for its applications in various chemical processes. The compound is characterized by its isopropyl and hydroxylamine functional groups .

Méthodes De Préparation

O-Isopropylhydroxylamine hydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of isopropylamine with nitrite. The specific preparation process includes the following steps :

- Reacting sodium nitrite with hydrochloric acid to generate a hydrochloric acid solution of nitrite.

- Dissolving isopropylamine in an appropriate amount of water.

- Combining the two solutions to form this compound.

Another method involves the reaction of 2-nitropropane with ethanol and concentrated sulfuric acid, followed by extraction and crystallization steps .

Analyse Des Réactions Chimiques

O-Isopropylhydroxylamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso compounds.

Reduction: It can be reduced to form amines.

Substitution: The hydroxylamine group can participate in substitution reactions with various electrophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Applications in Organic Synthesis

O-IPH is primarily recognized for its role in synthesizing oximes from carbonyl compounds. The hydroxylamine functional group allows O-IPH to participate in various organic reactions, making it valuable for introducing hydroxylamine moieties into organic molecules. This capability is crucial for developing novel compounds with potential biological or material properties.

Table 1: Comparison of Hydroxylamines

| Compound Name | Structure | Unique Features |

|---|---|---|

| Hydroxylamine | NH₂OH | Simple structure; widely used as a reducing agent. |

| N-Isopropylhydroxylamine | C₃H₉NO | Used primarily as an oxygen scavenger; more stable. |

| N,N-Dimethylhydroxylamine | C₃H₉N | Exhibits different reactivity patterns; used in polymer synthesis. |

| O-Methylhydroxylamine | C₂H₇NO | Less sterically hindered; often used in similar applications. |

Analytical Chemistry Applications

In analytical chemistry, O-IPH serves as a reagent for detecting carbonyl compounds through the formation of stable oximes. Its reactivity with carbonyls makes it an essential tool for qualitative analysis in various chemical assays.

Biological Applications

Recent studies have explored the potential biological activity of O-IPH, particularly its antimicrobial properties. Hydroxylamines have shown inhibitory effects on various bacterial strains, suggesting that derivatives like O-IPH may offer therapeutic avenues for treating infections.

Case Study: Antimicrobial Activity

A study investigated the antimicrobial efficacy of hydroxylamines against several bacterial strains. Although specific data on O-IPH is limited, related compounds demonstrated significant inhibitory effects, indicating potential for further research into O-IPH's capabilities.

Interaction Studies

Research has also focused on the interactions between O-IPH and various electrophiles, revealing its ability to form stable complexes with metal ions. This property may enhance its efficacy as a reagent in catalysis and material science applications.

Mécanisme D'action

The mechanism of action of O-Isopropylhydroxylamine hydrochloride involves its interaction with molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. It can also inhibit certain enzymes by forming stable complexes with their active sites .

Comparaison Avec Des Composés Similaires

O-Isopropylhydroxylamine hydrochloride can be compared with other similar compounds, such as:

Hydroxylamine hydrochloride: Similar in structure but lacks the isopropyl group.

N-Isopropylhydroxylamine: Similar but without the hydrochloride component.

O-Benzylhydroxylamine hydrochloride: Contains a benzyl group instead of an isopropyl group.

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .

Activité Biologique

O-Isopropylhydroxylamine hydrochloride (CAS No. 4490-81-7) is a chemical compound that has garnered attention for its biological activity, particularly in antimicrobial applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₃H₁₀ClNO

- Molecular Weight : 111.57 g/mol

- Physical State : White crystalline solid

- Storage Conditions : Should be kept in an inert atmosphere at 2-8°C.

Antimicrobial Activity

This compound has been studied for its potential as an antimicrobial agent. Research indicates that it can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains.

The compound functions primarily by inhibiting bacterial DNA synthesis. It targets ribonucleotide reductases, which are essential enzymes for the supply of deoxyribonucleotides needed for DNA synthesis and repair. This inhibition is crucial as it affects the proliferation of bacteria, making it a promising candidate for treating bacterial infections.

Minimum Inhibitory Concentration (MIC)

Research has demonstrated that this compound exhibits a lower MIC compared to other hydroxylamines. The following table summarizes its MIC against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5 |

| Pseudomonas aeruginosa | 10 |

| Enterococcus faecalis | 15 |

| Bacillus anthracis | 3 |

| Burkholderia cenocepacia | 12 |

Biofilm Inhibition

In addition to its antibacterial properties, this compound has shown efficacy in preventing the formation of bacterial biofilms and reducing existing biofilms. Biofilms are clusters of bacteria that adhere to surfaces and are notoriously difficult to eradicate.

Case Studies

- Study on Biofilm Formation : A study demonstrated that this compound significantly reduced biofilm formation by Staphylococcus aureus at concentrations as low as 5 µg/mL. The reduction was measured using crystal violet staining techniques, indicating the compound's potential in chronic infection management.

- In Vivo Efficacy : In an animal model of infection, treatment with this compound resulted in a marked decrease in bacterial load compared to untreated controls, supporting its potential therapeutic application against bacterial infections.

Enzyme Inhibition Studies

Further studies have explored the compound's interaction with matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation. The following table summarizes the IC50 values for this compound against selected MMPs:

| Enzyme | IC50 (µM) |

|---|---|

| MMP-2 | 11 |

| MMP-9 | 8 |

| ADAM-17 | 15 |

These findings suggest that this compound may also have applications in modulating inflammatory responses through MMP inhibition.

Propriétés

IUPAC Name |

O-propan-2-ylhydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO.ClH/c1-3(2)5-4;/h3H,4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFBPRRSRZLRBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40507200 | |

| Record name | O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4490-81-7 | |

| Record name | Hydroxylamine, O-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4490-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Propan-2-ylhydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40507200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(propan-2-yl)hydroxylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.